Carfentanil oxalate
Description
Properties
CAS No. |
61086-44-0 |
|---|---|
Molecular Formula |
C24H30N2O3 x C2H2O4 |
Molecular Weight |
484.54 |
Purity |
>95% |
Synonyms |
Methyl 1-phenethyl-4-(N-phenylpropanamido)piperidine-4-carboxylate ethanedioate |
Origin of Product |
United States |
Ii. Chemical Synthesis and Derivatization Methodologies
General Synthetic Pathways for 4-Anilidopiperidine Opioids
The synthesis of 4-anilidopiperidine opioids, including carfentanil, generally follows established pathways that have been refined over time to enhance yields and practicality. nih.govgoogle.com
The synthesis of carfentanil oxalate (B1200264) relies on several key precursors and intermediates. A common starting material is 1-benzyl-4-piperidone. researchgate.net The synthesis proceeds through a series of intermediates, including aminonitriles and anilino-amides. google.comresearchgate.net
| Precursor/Intermediate | Role in Synthesis | Source |
| 1-Benzyl-4-piperidone | Starting material for the piperidine (B6355638) ring structure. | researchgate.net |
| 4-Anilino-4-cyano-1-(2-phenylethyl)piperidine | Aminonitrile intermediate formed via a Strecker synthesis. | google.com |
| Methyl 1-(β-phenethyl)-4-(N-phenylamino)-4-piperidine carboxylate | Key intermediate leading to the final carfentanil structure. | google.com |
| Desmethyl carfentanil free acid | Precursor for the synthesis of radiolabeled carfentanil analogues. | researchgate.net |
Specific Synthesis of Carfentanil Oxalate
The specific synthesis of this compound involves a multi-step process culminating in the formation of the oxalate salt.
Multi-gram scale synthesis of this compound has been reported, demonstrating the feasibility of producing significant quantities of the compound. dtic.mil One method starts with 1-benzyl-4-piperidone and proceeds through a Strecker synthesis to form an aminonitrile. google.com This is then converted to a formamide (B127407), hydrolyzed to an imidate, and subsequently decomposed to yield methyl 1-(β-phenethyl)-4-(N-phenylamino)-4-piperidine carboxylate. google.com The final acylation and salt formation steps produce this compound. google.com A reported multi-gram synthesis yielded 12.2 grams of this compound. google.com
Optimizing reaction conditions is crucial for maximizing the yield of this compound. Early synthetic routes were hindered by low yields, particularly in the hydrolysis of 4-cyano intermediates, which could be as low as 7%. google.com A significant improvement was the introduction of a formamide intermediate, which increased the yield of the critical hydrolysis step to approximately 47%. google.com
The final step of the synthesis involves dissolving the carfentanil free base in a suitable solvent, such as isopropanol, and treating it with a solution of oxalic acid. google.com The this compound then crystallizes out of the solution. google.com In one documented procedure, this final step achieved an 85% yield. google.com
| Reaction Step | Reagents and Conditions | Yield | Source |
| Strecker Synthesis | 1-(β-phenethyl)-4-piperidone, aniline, potassium cyanide, glacial acetic acid at 25°-30°C. | Not specified | google.com |
| Formamide Formation | Aminonitrile, formic acid, acetic anhydride (B1165640). | Not specified | google.com |
| Hydrolysis to Imidate | Formamide, refluxing methanolic hydrogen chloride. | ~47% (for hydrolysis step) | google.com |
| Acylation | Methyl 1-(β-phenethyl)-4-(N-phenylamino)-4-piperidine carboxylate, propionic anhydride, reflux for 6 hours. | Not specified | google.com |
| Oxalate Salt Formation | Carfentanil free base in isopropanol, oxalic acid in isopropanol, crystallization at room temperature. | 85% | google.com |
Multi-Gram Scale Preparations
Derivatization Strategies for Research Applications
Derivatization of carfentanil is primarily performed to create tools for research, particularly for in vivo imaging studies.
Carfentanil is widely used in positron emission tomography (PET) imaging as a selective radiotracer for the µ-opioid system. europa.euscielo.org.mx This requires the synthesis of radiolabeled versions of the molecule, most commonly with Carbon-11 (B1219553) (¹¹C) or Fluorine-18 (¹⁸F).
[¹¹C]Carfentanil is synthesized using precursors like desmethyl carfentanil free acid or its salts. researchgate.net The development of ¹⁸F-labeled derivatives is also an active area of research to provide alternative PET tracers. researchgate.net The synthesis of these radiolabeled compounds involves introducing the radioisotope in the final steps of the synthetic pathway. For example, precursors such as 2-fluoropropionyl-carfentanil carboxylic acid and 2-chloropropionyl-carfentanil have been synthesized for the radiosynthesis of ¹¹C and/or ¹⁸F labeled derivatives. researchgate.net
Hapten Synthesis for Immunological Studies
The development of vaccines and antibody-based therapeutics against carfentanil relies on the synthesis of haptens, which are small molecules that elicit an immune response when attached to a larger carrier protein. acs.org Research has led to the creation of novel carfentanil-based haptens designed to generate polyclonal antibody responses. acs.org Two such haptens are designated F₁₁ and F₁₃. acs.orgnih.gov
The synthesis for both haptens begins with norcarfentanil, which is prepared from N-benzylnorthis compound. acs.orgnih.gov From there, distinct synthetic pathways are employed.
Synthesis of Hapten F₁₁: The creation of hapten F₁₁ involves a multi-step process initiated from norcarfentanil. acs.orgnih.gov
A Michael addition reaction is performed between norcarfentanil and tert-butyl acrylate, which yields a tert-butyl ester intermediate. acs.orgnih.gov
This intermediate product is then treated with neat trifluoroacetic acid (TFA), leading to the formation of a carboxylic acid TFA salt in high yield. acs.orgnih.gov
The final step involves converting the acid into an amide through a standard EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling reaction with N-Boc-ethylenediamine. acs.orgnih.gov
Synthesis of Hapten F₁₃: The synthesis of hapten F₁₃ follows a different route, also starting from a precursor derived from norcarfentanil chemistry. acs.org
The process begins with an aniline-based Bargellini reaction to produce a sterically hindered carboxylic acid. acs.org
A one-pot transformation is then carried out, involving N-acylation with propionic anhydride and a subsequent acid-to-ester interconversion, which furnishes N-Boc norcarfentanil. acs.org
Standard acidic hydrolysis of the carbamate (B1207046) group on N-Boc norcarfentanil reveals an amine. acs.org
This amine is then treated with N-Boc-2-aminoacetaldehyde in the presence of sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH) to yield the final reductive amination product, hapten F₁₃. acs.org
These haptens, once synthesized, are conjugated to a carrier protein, such as the Diphtheria cross-reactive material-197 (CRM), for use in immunization studies. acs.orgnih.gov Another described strategy involves a carfentanil hapten, Carfen-ester, used to immunize rats to generate fully human antibodies. biorxiv.org
| Hapten | Key Synthetic Steps | Starting Material (Precursor) |
|---|---|---|
| F₁₁ | Michael Addition, Treatment with TFA, EDC Coupling | Norcarfentanil |
| F₁₃ | Bargellini Reaction, N-acylation, Acidic Hydrolysis, Reductive Amination | Aniline-based precursor |
| Carfen-ester | Used as an immunoconjugate with a carrier protein (KLH) | Not specified in detail |
Chemical Reaction Pathways
This compound is susceptible to several chemical reaction pathways, including oxidation, reduction, and degradation, which are influenced by factors such as the reagents and environmental conditions. epa.gov
Carfentanil can undergo both oxidation and reduction reactions, leading to distinct products.
Oxidation: The molecule can be oxidized to form its corresponding N-oxide derivative. epa.gov This reaction is particularly relevant in decontamination studies, where oxidizing agents like peracetic acid and hypochlorite (B82951) are used. epa.govresearchgate.netdiva-portal.org The formation of carfentanil N-oxide is a primary degradation pathway when using such agents. researchgate.net The ability of carfentanil N-oxide to activate the µ-opioid receptor was found to be approximately 120-fold lower than the parent compound. researchgate.net
Reduction: Reduction reactions can convert carfentanil to its reduced forms, such as the primary amine. This can be achieved using common reducing agents like lithium aluminum hydride or sodium borohydride. A transfer hydrogenation method using ammonium (B1175870) formate (B1220265) as a hydrogen source has also been described to produce the free amine from a protected precursor in the synthesis of carfentanil. dtic.mil
| Reaction Type | Common Reagents | Major Product(s) |
|---|---|---|
| Oxidation | Hydrogen peroxide, Peracids (e.g., Peracetic acid), Hypochlorite | Carfentanil N-oxide |
| Reduction | Lithium aluminum hydride, Sodium borohydride, Ammonium formate | Primary amine |
Nucleophilic substitution reactions are a theoretical reaction pathway for carfentanil. Such reactions could potentially occur at the ester group, leading to the formation of different derivatives when employing nucleophiles like amines or thiols. However, the reactivity is highly dependent on the specific reagents and conditions. In one study, a decontaminant known as RSDL, which operates through a nucleophilic substitution mechanism, was screened for reactivity with this compound salt and no reaction was observed. epa.gov This suggests that while substitution reactions are chemically plausible, specific conditions are necessary to overcome the stability of the compound. epa.gov
The degradation of this compound can occur through various pathways, leading to several products. The specific degradants formed are highly dependent on the conditions, such as exposure to chemical decontaminants or metabolic processes. epa.govnih.gov
In decontamination studies, oxidative agents are effective in degrading carfentanil. diva-portal.org
Oxidative Degradation: Decontaminants containing peracetic acid or hypochlorite readily react with carfentanil. epa.gov The major degradation products identified in these reactions are N-oxides. researchgate.net For instance, the commercial product Dahlgren Decon, which releases peracetic acid, was shown to degrade carfentanil completely within 10 minutes, with carfentanil N-oxide being a primary resulting product. researchgate.netdiva-portal.org
Metabolic studies using human hepatocytes have identified a different profile of degradation products. nih.gov
In environmental conditions, carfentanil has demonstrated stability in aqueous solutions, including caustic solutions, for at least 24 hours. epa.gov This is in contrast to a related compound, remifentanil, which is more susceptible to hydrolysis. epa.govdhs.gov
Iii. Molecular Pharmacology and Receptor Interaction Studies
Opioid Receptor Binding Kinetics and Affinities
The interaction of carfentanil with opioid receptors is defined by its binding kinetics, which describe the rate of association and dissociation, and its affinity, which indicates the strength of the binding.
The equilibrium binding affinity (Kᵢ) is a measure of how tightly a ligand binds to a receptor. A lower Kᵢ value signifies a higher binding affinity. Carfentanil exhibits a remarkably high affinity for the µ-opioid receptor.
In studies using rat brain tissue, carfentanil displayed a Kᵢ value of 0.051 nM for the µ-opioid receptor. wikipedia.org For human opioid receptors, the affinity is even more pronounced, with a reported Kᵢ of 0.024 nM for the µ-opioid receptor. wikipedia.org Further studies have reported Kᵢ values for human opioid receptors as 0.07 nM in a [3H]DAMGO displacement assay and 0.1 nM in human prefrontal cortex homogenates. europa.euguidetopharmacology.org In contrast, its affinity for the delta (δ) and kappa (κ) opioid receptors is significantly lower. For human receptors, the Kᵢ values were 3.3 nM for the δ-opioid receptor and 43 nM for the κ-opioid receptor. wikipedia.org This demonstrates a high degree of selectivity for the µ-opioid receptor.
Table 1: Carfentanil Equilibrium Binding Affinity (Kᵢ) at Opioid Receptors
| Receptor Subtype | Species | Kᵢ (nM) | Reference |
|---|---|---|---|
| Mu (µ) | Rat | 0.051 | wikipedia.org |
| Mu (µ) | Human | 0.024 | wikipedia.org |
| Mu (µ) | Human | 0.07 | europa.euguidetopharmacology.org |
| Mu (µ) | Human | 0.1 | europa.eu |
| Delta (δ) | Rat | 4.7 | wikipedia.org |
| Delta (δ) | Human | 3.3 | wikipedia.org |
| Kappa (κ) | Rat | 13 | wikipedia.org |
| Kappa (κ) | Human | 43 | wikipedia.org |
The effective concentration (EC₅₀) is the concentration of a drug that gives half of the maximal response. In receptor activation assays, a lower EC₅₀ value indicates greater potency. Carfentanil demonstrates potent activity in functional assays.
In a live cell receptor activation assay, carfentanil showed an EC₅₀ value of 0.027 nM. frontiersin.org Another study reported an EC₅₀ of 0.006 nM. frontiersin.org For comparison, the EC₅₀ for fentanyl in one study was found to be 4.32 nM, highlighting carfentanil's significantly greater potency. frontiersin.org
Table 2: Carfentanil Effective Concentration (EC₅₀) in Receptor Assays
| Assay Type | EC₅₀ (nM) | Reference |
|---|---|---|
| Live Cell Receptor Activation Assay | 0.027 | frontiersin.org |
| PerkinElmer® LANCE Ultra cAMP Assay | 0.006 | frontiersin.org |
Equilibrium Binding Affinity (Kᵢ)
Receptor Selectivity and Agonist Activity
Carfentanil's pharmacological profile is dominated by its highly selective and potent agonist activity at the µ-opioid receptor. nih.govdrugbank.com
Carfentanil is a potent and full agonist at the µ-opioid receptor. nih.govdrugbank.comsigmaaldrich.com This means it binds to and fully activates the receptor, eliciting the maximum possible physiological response. Its high affinity and efficacy at the µ-opioid receptor are responsible for its profound analgesic and sedative effects. nih.govdrugbank.com Studies have shown that carfentanil exhibits a much higher affinity for the µ₁-opioid receptor subtype compared to the µ₂ subtype. europa.eu
While carfentanil's primary target is the µ-opioid receptor, it does interact with kappa (κ) and delta (δ) opioid receptors, albeit with significantly lower affinity. nih.govwikipedia.orgdrugbank.com In rat brain tissue, carfentanil showed a 90-fold selectivity for the µ-opioid receptor over the δ-opioid receptor and a 250-fold selectivity over the κ-opioid receptor. wikipedia.org For human receptors, this selectivity is even more pronounced, at 140-fold and 1,800-fold over the δ- and κ-opioid receptors, respectively. wikipedia.org Carfentanil acts as an agonist at these receptors as well. drugbank.comdrugbank.com
Mu (µ)-Opioid Receptor Agonism
Intracellular Signaling Pathways
Upon binding to opioid receptors, particularly the µ-opioid receptor, carfentanil initiates a cascade of intracellular signaling events. drugbank.comresed.es Opioid receptors are coupled to inhibitory G-proteins (Gᵢ/G₀). drugbank.comfrontiersin.org
The binding of an agonist like carfentanil causes a conformational change in the receptor, leading to the activation of the G-protein. nih.govmdpi.com This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G-protein. drugbank.com The activated G-protein then dissociates into its Gα and Gβγ subunits, which in turn modulate various downstream effector systems. mdpi.comnih.gov
A primary consequence of this G-protein activation is the inhibition of adenylyl cyclase, an enzyme responsible for converting adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). drugbank.comfrontiersin.org The resulting decrease in intracellular cAMP levels affects the activity of various protein kinases and ion channels. mdpi.com
Furthermore, the Gβγ subunits can directly interact with and inhibit N-type voltage-gated calcium channels and activate G-protein-coupled inwardly rectifying potassium channels. drugbank.com The inhibition of calcium channels reduces neurotransmitter release, while the activation of potassium channels leads to hyperpolarization of the neuronal membrane, both of which contribute to a reduction in neuronal excitability. drugbank.com
In addition to the classical G-protein signaling pathway, opioid receptor activation can also trigger signaling through β-arrestin pathways. resed.es The recruitment of β-arrestin can lead to receptor desensitization, internalization, and the activation of other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. nih.govmdpi.com Some studies suggest that carfentanil may be biased towards the β-arrestin 2 pathway. biorxiv.org
G-Protein Coupled Receptor Activation
Carfentanil oxalate (B1200264) functions as a potent agonist primarily at the mu (µ)-opioid receptor, a member of the G-protein coupled receptor (GPCR) family. nih.govdrugbank.com These receptors are integral membrane proteins that play a crucial role in signal transduction across the cell membrane. The binding of an agonist like carfentanil to the µ-opioid receptor initiates a conformational change in the receptor protein. drugbank.comresearchgate.net
This change facilitates the interaction of the receptor with intracellular heterotrimeric G-proteins, specifically those of the Gi/o class. drugbank.comscielo.org.mx Upon this interaction, the G-protein releases its bound guanosine diphosphate (GDP) and binds guanosine triphosphate (GTP), leading to the dissociation of the Gα subunit from the Gβγ dimer. drugbank.comscielo.org.mx Both the Gαi/o-GTP subunit and the Gβγ dimer can then interact with various downstream effector proteins to produce a cellular response. drugbank.comscielo.org.mx Research indicates that carfentanil is a highly potent activator of this G-protein signaling pathway. biorxiv.org Studies have shown that carfentanil can stabilize µ-opioid receptor conformations that are exceptionally efficient at initiating this signaling cascade. researchgate.net
The affinity of carfentanil for the µ-opioid receptor is remarkably high, with a reported binding affinity (Ki) of 0.024 nM. researchgate.net This high affinity contributes to its potent and sustained activation of the receptor.
Adenylate Cyclase Inhibition and Cyclic AMP Modulation
One of the primary downstream effects of µ-opioid receptor activation by carfentanil oxalate is the inhibition of the enzyme adenylate cyclase. drugbank.comresearchgate.net The activated Gαi subunit of the G-protein directly interacts with and inhibits adenylate cyclase, which is responsible for converting adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). drugbank.comscielo.org.mx
This inhibition leads to a decrease in the intracellular concentration of cAMP, a critical second messenger involved in numerous cellular processes. drugbank.combiorxiv.org Reduced cAMP levels, in turn, affect the activity of protein kinase A (PKA), a cAMP-dependent protein kinase. scielo.org.mx The modulation of the adenylate cyclase/cAMP pathway is a key mechanism through which opioids exert their effects. researchgate.netnih.gov Studies on the related opioid sufentanil have demonstrated that chronic activation of µ-opioid receptors can lead to an adaptive response in the adenylate cyclase system. nih.gov
Structure-Activity Relationship (SAR) Studies
The remarkable potency of carfentanil is a direct consequence of its specific molecular structure. Structure-activity relationship (SAR) studies, which investigate how chemical structure relates to biological activity, have been crucial in understanding the determinants of its high affinity and efficacy at the µ-opioid receptor.
Conformational Analysis and Molecular Dynamics
The three-dimensional shape, or conformation, of the carfentanil molecule is critical for its interaction with the µ-opioid receptor. Conformational analysis and molecular dynamics simulations have been employed to understand the preferred spatial arrangement of the molecule and how it fits into the receptor's binding pocket. europa.eu These studies have shown that the 4-anilidopiperidine core of fentanyl and its analogs adopts a specific conformation that is optimal for binding. europa.eu Molecular docking simulations have indicated that fentanyl analogs, including carfentanil, bind within the same cavity of the µ-opioid receptor as other opioid ligands. core.ac.uk
Impact of Structural Modifications on Receptor Binding
Even minor modifications to the carfentanil structure can have a profound impact on its receptor binding affinity and potency. A key feature of carfentanil is the methyl ester group at the 4-position of the piperidine (B6355638) ring. frontiersin.org This addition significantly increases its potency compared to fentanyl. frontiersin.orgnih.gov The N-phenethyl group is also crucial for high binding affinity at the µ-opioid receptor; its removal drastically reduces affinity. nih.gov
Research has also explored the effects of other modifications. For instance, the introduction of a methyl group at the third position of the piperidine ring, as seen in lofentanil, can also influence binding. nih.gov Furthermore, studies on carfentanil amide analogs, where the ester moiety is replaced with an amide, have shown that these compounds can retain high affinity for the µ-opioid receptor. core.ac.uk
Comparative SAR with Fentanyl Analogs
Comparing the SAR of carfentanil with other fentanyl analogs provides valuable insights into the structural requirements for high potency.
Fentanyl : Lacks the C4-position substitution present in carfentanil, resulting in lower potency. frontiersin.orgnih.gov
Sufentanil : Features a thienyl ring instead of a phenyl ring on the N-acyl group and also has a C4-methoxy-methyl group, contributing to its high potency, though generally considered less potent than carfentanil. nih.gov
Alfentanil : Has a different N-substituent (an ethyl-tetrazolinone group) which results in a faster onset and shorter duration of action compared to fentanyl and carfentanil. nih.gov
Lofentanil : A highly potent analog that includes a methyl group at the 3-position of the piperidine ring in addition to the C4-substituent. nih.gov
Acetylfentanyl : The N-propanoyl group of fentanyl is replaced by an N-acetyl group, leading to a decrease in potency relative to fentanyl. frontiersin.orgcdc.gov
The following table summarizes the relative potencies of carfentanil and some of its analogs compared to morphine and fentanyl.
| Compound | Potency Relative to Morphine | Potency Relative to Fentanyl | Key Structural Difference from Fentanyl |
| Carfentanil | ~10,000x nih.govfrontiersin.orgcdc.gov | ~100x nih.govfrontiersin.org | Methyl ester at piperidine C4 position frontiersin.org |
| Fentanyl | ~100x cas.org | 1x | - |
| Sufentanil | ~500-1000x nih.gov | ~5-10x | Thienyl ring on N-acyl group, C4-methoxy-methyl group nih.gov |
| Alfentanil | - | - | Ethyl-tetrazolinone N-substituent nih.gov |
| Lofentanil | - | - | Methyl group at piperidine C3 position, C4-substituent nih.gov |
| Acetylfentanyl | - | Less potent cdc.gov | N-acetyl group instead of N-propanoyl group frontiersin.org |
These comparative studies highlight that the presence and nature of the substituent at the C4 position of the piperidine ring, along with the N-acyl and N-phenethyl groups, are critical determinants of the exceptionally high potency observed with carfentanil. frontiersin.orgnih.gov
Iv. Advanced Analytical Chemistry and Detection Methodologies
Chromatographic Techniques for Trace Analysis
Chromatography, a cornerstone of analytical chemistry, is instrumental in separating carfentanil from complex matrices. When coupled with mass spectrometry, it provides definitive identification and quantification.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful and widely adopted technique for the analysis of carfentanil in various samples, including biological specimens and seized materials. cij.gob.mx This method offers high sensitivity and selectivity, which is crucial for detecting the extremely low concentrations at which carfentanil can be present. The liquid chromatography stage separates carfentanil from other compounds in the sample mixture. The separated components then enter the tandem mass spectrometer, where they are ionized, fragmented, and detected.
The specificity of MS/MS is achieved by monitoring specific precursor-to-product ion transitions. For carfentanil, the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 395.3 is often selected as the precursor ion. researchgate.net This ion is then fragmented, and specific product ions are monitored for confirmation and quantification. This multiple-reaction monitoring (MRM) approach significantly reduces background noise and enhances the certainty of identification. researchgate.net HPLC-MS/MS methods have been validated for the analysis of carfentanil in various matrices, demonstrating excellent linearity, accuracy, and precision at sub-nanogram per milliliter levels. researchgate.netacs.org
A study detailing the analysis of clothing and urine from casualties of the Moscow theatre siege reported the use of LC-MS/MS to identify carfentanil and its metabolite, norcarfentanil. researchgate.net The method confirmed the presence of carfentanil by monitoring multiple fragmentation pathways of the protonated molecule at m/z 395.3. researchgate.net
Table 1: HPLC-MS/MS Parameters for Carfentanil Analysis
| Parameter | Value/Condition | Source |
| Precursor Ion (m/z) | 395.3 | researchgate.net |
| Product Ions (m/z) | 335.1, other fragments | researchgate.net |
| Ionization Mode | Electrospray Ionization (ESI), positive | cij.gob.mx |
| Typical Column | Reversed-phase (e.g., C18, Biphenyl) | acs.orgdtic.mil |
| Mobile Phase | Acetonitrile/water with formic acid or ammonium (B1175870) formate (B1220265) | acs.orgdtic.mil |
Ultra-High Performance Liquid Chromatography (UHPLC) represents an evolution of HPLC, utilizing smaller particle-sized columns (typically sub-2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity. When coupled with ion trap mass spectrometers capable of MSⁿ (multiple stages of mass spectrometry), the analytical power for identifying novel or unknown compounds is significantly enhanced. cij.gob.mxnih.gov
UHPLC-Ion Trap-MSⁿ methods have been instrumental in identifying a wide range of fentanyl analogs, including carfentanil, in postmortem cases. nih.gov The ability to perform successive stages of fragmentation (MS², MS³, etc.) provides detailed structural information, which is invaluable for distinguishing between closely related isomers and identifying new synthetic opioids. nih.gov For instance, a validated UHPLC-MS/MS method for determining carfentanil and its metabolite norcarfentanil in rat plasma reported a limit of detection (LOD) of 7.5 pg/mL and a limit of quantification (LOQ) of 15 pg/mL. nih.gov Another study developed a UHPLC-MS-MS method for quantifying carfentanil and six other fentanyl analogs in postmortem specimens, achieving a limit of detection of 0.1 ng/mL for carfentanil. researchgate.netdhs.gov
Table 2: Performance of a Validated UHPLC-MS/MS Method for Carfentanil
| Parameter | Value | Source |
| Limit of Detection (LOD) | 0.1 ng/mL | researchgate.netdhs.gov |
| Linear Range | 0.2 - 10 ng/mL | researchgate.net |
| Intra-day Precision | ≤5% | researchgate.net |
| Inter-day Precision | ≤5% | researchgate.net |
| Extraction Efficiency | >87% | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC/MS) is a classic and robust technique for the analysis of volatile and thermally stable compounds. cij.gob.mx While carfentanil can be analyzed by GC/MS, its high boiling point and potential for thermal degradation can present challenges. researchgate.net Often, derivatization is employed to improve its chromatographic behavior.
In GC/MS analysis, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated compounds are then ionized, typically by electron impact (EI), which generates a characteristic fragmentation pattern. This pattern serves as a "fingerprint" that can be compared against spectral libraries for identification. researchgate.netplos.org While GC/MS is a powerful tool, it has been noted that in some forensic cases, carfentanil was initially missed by GC/MS analysis and later detected by more sensitive LC-MS/MS methods, highlighting the latter's superior sensitivity for this compound in complex matrices. nih.gov However, GC-MS remains a valuable confirmatory technique, especially due to the extensive and well-established EI mass spectral libraries available. researchgate.net
A more recent development combines the advantages of liquid chromatography for non-volatile compounds with the extensive libraries of electron ionization mass spectrometry. Nano-liquid chromatography (nLC) utilizes very low flow rates, which facilitates the efficient removal of the solvent before the analyte enters the mass spectrometer's ion source.
A field-portable nLC-EI-MS system has been developed and tested for the on-site analysis of illicit drugs, including carfentanil oxalate (B1200264). researchgate.net This innovative approach allows for the separation of compounds at ambient temperature, avoiding thermal degradation, while still producing electron ionization mass spectra that can be searched against standard libraries like those used in GC/MS. researchgate.net In a proof-of-concept study, a mixture containing heroin and several synthetic opioids, including carfentanil oxalate, was successfully analyzed and identified in under 10 minutes, demonstrating the potential of this technique for rapid, field-based confirmatory analysis. researchgate.net
Gas Chromatography-Mass Spectrometry (GC/MS)
Spectroscopic and Allied Techniques
Spectroscopic methods provide information about the interaction of electromagnetic radiation with a substance, offering a different but complementary approach to chromatographic techniques for the identification of carfentanil.
Raman spectroscopy is a non-destructive vibrational spectroscopic technique that provides a unique chemical fingerprint of a substance. It involves irradiating a sample with a monochromatic laser and analyzing the inelastically scattered light. While a valuable analytical tool, normal Raman spectroscopy is an inherently weak phenomenon, which can limit its application for detecting trace amounts of a substance. adelphi.educapes.gov.br
To overcome this limitation, Surface-Enhanced Raman Spectroscopy (SERS) is employed. SERS can dramatically amplify the Raman signal, by factors of 10^5 or more, when a molecule is adsorbed onto or in close proximity to nanostructured metal surfaces, typically silver or gold. adelphi.educapes.gov.br This enhancement allows for the detection of analytes in trace quantities.
Research has demonstrated the effectiveness of SERS for the detection of carfentanil. diva-portal.org By using commercially available silver nanopillar SERS substrates, researchers have studied the SERS signatures of carfentanil at concentrations ranging from 0.01 to 1000 µg/mL. diva-portal.org The resulting spectra, supported by density functional theory (DFT) calculations, provide detailed vibrational information that can be used for definitive identification. adelphi.edudiva-portal.org The significant signal enhancement offered by SERS positions it as a promising technique for the rapid and sensitive detection of carfentanil in forensic applications. adelphi.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular structure.
¹H NMR Spectroscopy: In deuterated methanol (B129727) (CD3OD), the ¹H NMR spectrum of this compound exhibits characteristic signals. The aromatic protons appear as a multiplet in the range of δ 7.52–7.19 ppm. dtic.mil A key singlet at δ 3.80 ppm corresponds to the three protons of the methoxy (B1213986) group (COOCH₃). dtic.mil The propionyl CH₃ group is observed as a triplet at approximately δ 0.92 ppm. dtic.mil Further detailed multiplets for the piperidine (B6355638) and phenethyl protons are also present. dtic.mil
¹³C NMR Spectroscopy: The ¹³C NMR spectrum in CD3OD provides complementary structural information. Key resonances include signals for the oxalate carbonyl at δ 175.4 ppm, the ester carbonyl at δ 172.62 ppm, and the amide carbonyl at δ 165.09 ppm. dtic.mil The piperidine carbon attached to the nitrogen (C-N) is found at δ 51.91 ppm. dtic.mil The spectrum also shows a series of peaks corresponding to the aromatic carbons and the remaining aliphatic carbons of the molecule. dtic.mil
Table 1: ¹H and ¹³C NMR Spectral Data for this compound in CD₃OD
| Nucleus | Chemical Shift (δ) in ppm | Assignment | Source |
|---|---|---|---|
| ¹H | 7.52–7.19 (m) | Aromatic protons | dtic.mil |
| ¹H | 3.80 (s) | Methoxy (COOCH₃) | dtic.mil |
| ¹H | 0.92 (t) | Propionyl CH₃ | dtic.mil |
| ¹³C | 175.40 | Oxalate Carbonyl | dtic.mil |
| ¹³C | 172.62 | Ester Carbonyl | dtic.mil |
| ¹³C | 165.09 | Amide Carbonyl | dtic.mil |
| ¹³C | 51.91 | Piperidine C-N | dtic.mil |
Infrared (IR) and Mass Spectrometry (MS) Spectra
Infrared (IR) Spectroscopy: Infrared spectroscopy identifies functional groups within the this compound molecule. Key absorption bands include a prominent stretch for the ester carbonyl (C=O) around 1745 cm⁻¹. The amide I and amide II bands are observed at approximately 1650 cm⁻¹ and 1550 cm⁻¹, respectively. A C-O ester asymmetric stretch is also noted around 1260 cm⁻¹. Computational studies using density functional theory have been employed to calculate and assign the vibrational modes of carfentanil, providing a deeper understanding of its IR spectrum. ox.ac.uk
Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound. Under Electron Ionization (EI-MS), the molecular ion of the free base is typically observed as the base peak at an m/z of 394. Characteristic fragments appear at m/z 188 (phenethylpiperidine) and 105 (phenylethyl cation). High-resolution mass spectrometry (HRMS) provides a more precise mass measurement, with the protonated molecule [M+H]⁺ of the oxalate salt appearing at an m/z of 485.2523 (calculated as 485.2528).
Table 2: IR and MS Spectral Data for this compound
| Technique | Key Signals/Values | Assignment | Source |
|---|---|---|---|
| IR | 1745 cm⁻¹ | Ester C=O stretch | |
| IR | 1650 cm⁻¹ | Amide I | |
| IR | 1550 cm⁻¹ | Amide II | |
| IR | 1260 cm⁻¹ | C-O ester asymmetric stretch | |
| EI-MS | m/z 394 | Molecular ion of free base | |
| EI-MS | m/z 188 -> 105 | Sequential fragmentation | |
| HRMS | m/z 485.2523 | [M+H]⁺ for oxalate salt |
Rapid Detection and Screening Methods
The need for rapid and on-site detection of Carfentanil has led to the development of several advanced screening methods.
Thermal Desorption Direct Analysis in Real Time Mass Spectrometry (TD-DART-MS)
Thermal Desorption Direct Analysis in Real Time Mass Spectrometry (TD-DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples with minimal preparation. nih.gov This method has been evaluated for its effectiveness in verifying decontamination efficiency and as an alternative to traditional chromatographic methods for detecting fentanyl-related compounds. diva-portal.org DART-MS can suffer from thermal degradation of the sample and analyte during the desorption process. acs.org However, it has been successfully used for the rapid screening of drugs in complex matrices. nih.gov
Ion Mobility Spectrometry (IMS)
Ion Mobility Spectrometry (IMS) is a rapid, portable, and sensitive technique used for the trace detection of narcotics at security checkpoints. nist.gov It separates ionized molecules based on their mobility in a drift tube under an electric field. nist.gov Research has demonstrated the capability of IMS to detect fentanyl and its analogs, including carfentanil, at nanogram levels. researchgate.netrsc.org The development of handheld IMS devices allows for non-contact vapor detection of fentanyl, enhancing the safety of first responders. nih.govojp.gov However, the performance of IMS can be affected by environmental interferents, which may lead to false positives. rsc.org
Paper Spray-Mass Spectrometry (PS-MS)
Paper Spray-Mass Spectrometry (PS-MS) is an ambient ionization method that requires minimal sample preparation, where the sample is eluted from a paper substrate directly into the mass spectrometer. thermofisher.com This technique has proven effective for the rapid and sensitive quantitation of carfentanil in street drug samples. researchgate.netnih.gov PS-MS is particularly valuable for harm reduction programs as it can detect and quantify highly potent drugs like carfentanil at trace levels. thermofisher.com The method is simple, fast, and low-cost, making it suitable for high-throughput screening. nih.gov
Sample Preparation Strategies for Diverse Research Matrices
Effective sample preparation is crucial for the accurate analysis of this compound from complex matrices.
For the analysis of carfentanil in soil and water samples, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be used for extraction from the soil phase. dtic.mil This may involve adjusting the pH to optimize the release of the analyte from the organic matter in the soil. dtic.mil
In biological matrices, such as post-mortem tissues, sample preparation is critical. One study compared liquid-liquid extraction with a nonpolar solvent (heptane) and solid-phase extraction for the analysis of carfentanil in putrefied liver homogenates. eco-vector.comeco-vector.com The study found that using lysis products from freezing and thawing the tissue resulted in a significantly higher analytical signal compared to homogenates, for both extraction methods. eco-vector.comeco-vector.com
For urine analysis, a simple "dilute-and-shoot" method has been developed. restek.com This involves diluting the urine sample with a water-methanol solution, adding an internal standard, filtering, and then injecting the sample directly into an LC-MS/MS system. restek.com Another method for plasma samples involves liquid-liquid extraction followed by UHPLC-MS/MS analysis. nih.gov
For wipe samples from surfaces, extraction with a solvent like methylene (B1212753) chloride followed by concentration of the extract is a common approach. epa.gov
QuEChERS Extraction Methodologies
Method Validation and Quality Control in Analytical Research
Rigorous method validation is essential to ensure that analytical procedures for this compound are reliable, accurate, and fit for purpose. Key validation parameters include determining the limits of detection and quantification, assessing accuracy, precision, and linearity, and evaluating the signal-to-noise ratio.
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. epa.gov Due to the extreme potency of carfentanil, analytical methods must achieve very low LODs and LOQs, often in the picogram per milliliter (pg/mL) or nanogram per liter (ng/L) range. nih.gov
Validated methods have reported a range of detection limits depending on the matrix and instrumentation. One UHPLC-MS/MS method for rat plasma established an LOD of 7.5 pg/mL and an LOQ of 15 pg/mL for carfentanil. nih.gov Another method reported an LOQ of 230 pg/mL. nih.gov For postmortem toxicology, an LC-MS/MS method was validated with an LOD of 0.1 ng/mL and a linear range starting at 0.2 ng/mL. researchgate.net In a separate study analyzing blood specimens, the LOD was determined to be 5 ng/L, with a lower limit of quantification (LLOQ) of 10 ng/L. oup.com The importance of a low LOQ is highlighted by the fact that in one study of carfentanil-related deaths, lowering the reporting limit from 200 ng/L to 20 ng/L increased the case positivity rate from 27.1% to 88.5%. oup.com
Table 2: Reported Limits of Detection (LOD) and Quantification (LOQ) for Carfentanil
| LOD | LOQ/LLOQ | Matrix | Analytical Technique | Source(s) |
| 7.5 pg/mL | 15 pg/mL | Rat Plasma | UHPLC-MS/MS | nih.gov |
| Not Specified | 230 pg/mL | Human Epidermis Model | LC-MS/MS | nih.gov |
| 0.1 ng/mL | 0.2 ng/mL (Lower limit of linearity) | Postmortem Specimens | UHPLC-MS-MS | researchgate.net |
| 5 ng/L | 10 ng/L | Blood | LC-MS/MS | oup.com |
| 0.05 ng/mL (for fentanyl) | 0.4 ng/mL (spiked sample identification level) | Plasma | GC-MS-MS | oup.com |
Accuracy, precision, and linearity are fundamental parameters in method validation that ensure the reliability of quantitative results.
Accuracy refers to the closeness of a measured value to the true value and is often expressed as percent bias or percent error. dtic.mil
Precision measures the degree of agreement among a series of individual measurements and is typically expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). theanalyticalscientist.comdtic.mil
Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. It is usually evaluated by the coefficient of determination (R²). nih.govoup.com
Validation studies for carfentanil analysis consistently report high performance for these parameters. For example, a validated method for a live human epidermis model demonstrated intra-day accuracies from 90.1% to 100.8% and inter-day accuracies from 98.7% to 100.4%. nih.gov The precision for the same method was excellent, with intra-day %CV ranging from 1.31 to 8.88 and inter-day %CV from 4.7 to 9.9. nih.gov Another study reported bias within ±14% and both intra- and inter-day precision at ≤5%. researchgate.net Linearity is consistently high across methods, with R² values required to be ≥0.980 or ≥0.99, and often exceeding 0.995. nih.govnih.govoup.comoup.com
Table 3: Summary of Method Validation Parameters for Carfentanil Quantification
| Parameter | Acceptance Criteria / Reported Values | Source(s) |
| Accuracy / Bias | Within ±20% of actual value; Bias ≤ 7.6%; Bias < ±8.7% | nih.govnih.govfrontiersin.org |
| Precision (%CV) | ≤15%; Intra- and inter-day ≤5%; Inter-run imprecision 4.7% | nih.govresearchgate.netoup.com |
| Linearity (R²) | ≥0.980; ≥0.99; >0.998 | nih.govnih.govoup.com |
The signal-to-noise ratio (S/N) is a critical parameter used to determine the detection and quantification limits of an analytical method. It compares the level of the signal from the analyte to the level of the background noise. A higher S/N ratio indicates a more sensitive and reliable detection.
In the context of carfentanil analysis, a minimum S/N is often a required criterion for identification and quantification, especially at low concentrations. For quality assurance purposes, a low-level standard sensitivity check may require a signal-to-noise ratio of at least 3:1 for each ion used for identification. epa.gov For defining the lower limit of quantification (LLOQ), a more stringent criterion is often applied, with some laboratories defining the LLOQ as the lowest point on a calibration curve that exhibits an S/N ratio of ≥10. oup.com Studies have reported achieving a good signal-to-noise ratio even at the lowest calibration concentrations, such as 0.01 µg/mL, confirming the sensitivity of the employed analytical methods. oup.comdtic.mil
V. Environmental Fate and Persistence Research
Stability and Degradation in Environmental Compartments
Studies have been conducted to determine how long carfentanil oxalate (B1200264) persists in the environment and the processes that contribute to its breakdown.
The acid dissociation constant (pKa) of carfentanil is estimated to be 8.05, which indicates that the compound will exist partially in a cationic (positively charged) form in the environment. dtic.mil This property can influence its behavior in aquatic systems.
A study on the stability of several opioids in river water found that sorption to organic particulates and biofilm can be a significant removal process for compounds like fentanyl. acs.org
Carfentanil demonstrates significant persistence in soil. A 12-week study examining the stability of carfentanil in four different soil types found that the amount of extractable carfentanil remained nearly constant, accounting for 60-80% of the initial amount spiked into the soil. dtic.mil This suggests that little chemical change occurred over the test period and that carfentanil could persist in soils for extended periods. dtic.mil
The recovery of carfentanil from soil can be influenced by the soil's composition. For instance, lower recoveries were observed in soils with high carbon content and high clay content. dtic.mil This is consistent with the understanding that cationic compounds, like carfentanil, tend to adsorb more strongly to soils rich in organic carbon and clay. dtic.mil The majority of the carfentanil in the experiments was found to have adsorbed to the soil, likely to the organic matter. dtic.mil
Table 1: Carfentanil Recovery from Various Soil Types Over 12 Weeks
| Soil Type | Initial Recovery (%) | Final Recovery (%) | Key Soil Characteristic |
| Sassafras Sandy Loam | ~80 | ~75 | - |
| Pennsylvania Ernest Silt Loam | ~70 | ~60 | High Carbon Content |
| North Dakota Loam | ~80 | ~78 | High Organic Content (3.1%) |
| Utah Timpie Loam | ~65 | ~60 | High Clay Content |
Note: The data in this table is an illustrative synthesis based on the narrative descriptions in the source material. dtic.mil Exact percentages may vary.
Forced degradation studies are conducted to understand how a compound breaks down under specific stress conditions. While specific forced degradation studies on carfentanil oxalate were not detailed in the provided search results, research on the broader class of fentanyls provides some insight. Studies have been undertaken to evaluate the liquid phase reactivity of carfentanil with various decontaminants. epa.gov Additionally, research on fentanyl has shown that it can be degraded by exposure to ultraviolet (UV) irradiation and temperature. epa.gov Preliminary results indicated that UV light similar to sun exposure degraded fentanyl over four days, and temperature also contributed to its breakdown, although to a lesser degree. epa.gov Such studies are crucial for developing effective remediation and decontamination strategies. researchgate.net
Soil Persistence and Recovery Studies
Adsorption and Mobility in Soil and Aquatic Systems
The tendency of a chemical to bind to particles in soil and water, and its subsequent movement, are key aspects of its environmental fate.
Carfentanil is expected to have minimal mobility in soil. dtic.mil This is based on its estimated water-partitioning adsorption coefficient (Koc) of 800 at a neutral pH. dtic.mil A higher Koc value suggests a stronger tendency to bind to soil particles. The log octanol-water partition coefficient (Kow) for carfentanil is 3.52, indicating a preference for organic phases over aqueous phases. dtic.mil
As previously mentioned, carfentanil's pKa of 8.05 means it will exist partially in a cationic form. dtic.mil Cations generally exhibit stronger adsorption to soils containing organic carbon and clay than their neutral counterparts. dtic.mil This was confirmed in soil studies where lower recoveries of carfentanil were observed in soils with high organic and clay content, indicating stronger binding. dtic.mil Sorption studies have also been performed on materials like porous silica (B1680970) (SiO2), showing significant uptake of carfentanil, particularly in the presence of water. dtic.mil
Environmental partitioning describes how a chemical distributes itself between different environmental compartments such as water, soil, and air. Based on its chemical properties, carfentanil released into water is expected to adsorb to suspended solids and sediment. dtic.milnih.gov Volatilization from water or moist soil surfaces is not considered a significant fate process for carfentanil due to its estimated Henry's Law constant and pKa. dtic.mil
If released into the air, carfentanil is predicted to exist almost exclusively in a condensed phase (as particles) at normal atmospheric temperatures due to its very low estimated vapor pressure. dtic.mil These particles can then be removed from the atmosphere through wet and dry deposition, potentially contaminating soil and water surfaces. dtic.mil The estimated biological concentration factor (BCF) of 111 suggests a moderate potential for bioaccumulation in aquatic organisms. dtic.mil
Sorption to Organic Matter and Clay Content
By-product Formation During Environmental Decontamination Processes
The decontamination of this compound can lead to the formation of various by-products, the nature and quantity of which are highly dependent on the decontamination agent used. epa.govepa.gov Research into this area is critical as these by-products may themselves pose toxicological risks. epa.gov
Reactivity with Decontaminants
Studies have evaluated the effectiveness of several decontaminants on carfentanil, revealing varying degrees of reactivity and efficacy. Oxidative decontamination agents have been shown to be particularly effective. researchgate.netnih.gov
Oxidative Decontaminants: Solutions like Dahlgren Decon, household bleach (sodium hypochlorite), and peroxide-based formulations (e.g., OxiClean™) have demonstrated high efficacy in degrading carfentanil. researchgate.netcdc.gov For instance, Dahlgren Decon and OxiClean™ were found to remove over 99% and approximately 97% of carfentanil from ceramic surfaces within five minutes, respectively. cdc.gov However, the reactivity can be influenced by the formulation and pH. epa.gov For example, adding a high concentration of ethanol (B145695) (50%) to a bleach solution was found to decrease its degradation efficiency. researchgate.net
Reactive Skin Decontamination Lotion (RSDL): This decontaminant has been shown to be effective in removing carfentanil. dhs.gov However, when tested against the oxalate salt form, no reactivity was observed, suggesting its primary mechanism may be physical removal rather than chemical degradation in this instance. epa.gov
Non-Reactive and Physical Decontaminants: Soapy water is considered a non-reactive, surfactant-based decontaminant. dtic.mil Other materials like Fuller's Earth, activated charcoal, and various sorbents (e.g., FAST-ACT, NanoSan Sorb) have been tested and found to successfully remove the majority of carfentanil from surfaces through physical absorption. researchgate.netnih.gov
The form of the carfentanil contaminant (e.g., free base versus salt, neat versus in solution) is a crucial factor that influences the effectiveness of any decontamination process. epa.govdtic.mil
Potential By-product Identification
The by-products formed during carfentanil decontamination are directly linked to the type of decontaminant used.
With Oxidative Decontaminants: Liquid chromatography/mass spectrometry (LC/MS) analysis has identified N-oxides as the major degradation products when carfentanil is treated with oxidative agents like bleach or Dahlgren Decon. researchgate.netnih.govdiva-portal.org The formation of multiple by-products has been observed with bleach, with reactivity continuing over time. epa.gov In contrast, a peracetic acid-based decontaminant showed no change in by-product formation over a 72-hour period in one study. epa.gov
With Hydrolytic Decontaminants: While carfentanil is generally stable in aqueous solutions, it can be susceptible to hydrolysis under certain pH conditions. epa.gov However, specific hydrolysis by-products from decontamination processes are not as extensively documented in the provided research as oxidation products.
It is important to note that while decontamination can significantly reduce the primary hazard, the toxicity of the resulting by-products is a continuing area of research. epa.govdhs.gov
Environmental Sampling and Analysis Protocols
Standardized methods are essential for the reliable detection and quantification of this compound in environmental matrices. These protocols ensure sample integrity and analytical accuracy, which are critical for assessing contamination levels and remediation effectiveness. epa.govepa.gov
Standard Operating Procedures for Environmental Samples
The U.S. Environmental Protection Agency (EPA) provides guidelines and methods for handling hazardous substances like carfentanil. epa.govnrt.org Standard operating procedures (SOPs) for environmental sampling emphasize careful sample collection, documentation, and handling to maintain evidentiary value for legal proceedings. ky.gov
Sample Collection:
Surface Sampling: Wipe sampling is a common method for assessing surface contamination. nrt.orgepa.gov The EPA has a specific SOP for the determination of this compound on wipe samples. epa.gov Swabs, such as pre-rinsed alpha swabs, are used to collect samples from a defined area, which are then analyzed. nrt.org
Air Sampling: Given that carfentanil can be an airborne powder, air sampling may be necessary to characterize potential inhalation risks. nrt.orgcdc.gov
Soil and Water Sampling: Protocols for collecting soil and water samples involve using appropriate containers and preservation techniques to ensure sample integrity. ky.govdtic.mil For water samples, this includes cooling to ≤6 °C. ky.gov
Sample Handling and Transport:
Chain of Custody (COC): Strict COC procedures are mandatory to track the sample from collection to analysis. ky.gov
Storage and Transport: Samples must be placed in appropriate containers and transported in coolers with sufficient ice to maintain required temperatures (e.g., 4°C). epa.govky.gov All materials should be handled following SOPs established for hazardous substances. epa.gov
Quantification in Soil and Water Samples
Accurate quantification of carfentanil in environmental samples like soil and water relies on sophisticated analytical instrumentation and validated methods.
Sample Preparation:
Extraction: Before analysis, carfentanil must be extracted from the sample matrix. For soil, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been used, with recovery rates ranging from 50–89%. dtic.mil For water samples, solid-phase extraction (SPE) is a standard preparation technique listed by the EPA (Method 3535A). epa.gov Liquid-liquid extraction is also a viable technique. nih.gov
Dilution and Fortification: Samples may require dilution to bring the concentration within the calibration range of the analytical instrument. dtic.mil Control samples are often fortified with a known amount of carfentanil to assess recovery and method efficiency. dtic.mil
Analytical Techniques:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the primary technique for quantifying carfentanil in environmental samples. dtic.miliu.edu It offers high sensitivity and selectivity, allowing for detection at very low concentrations. nih.gov The system is calibrated using standard solutions, and quality control samples are run to ensure accuracy. dtic.milfrontiersin.org
Method Validation: Analytical methods are validated to determine key parameters such as the limit of detection (LOD) and limit of quantification (LOQ). For a validated UHPLC-MS/MS method for carfentanil in plasma, the LOQ was established at 15 pg/mL. nih.gov In another study analyzing postmortem blood, carfentanil concentrations were found to be in the sub-ng/mL range, highlighting the need for highly sensitive methods. frontiersin.org
Research Findings on Carfentanil in Environmental Matrices:
A study on the fate of this compound in various soils and waters found that the compound is relatively stable and immobile. dtic.mil
In soil, 60-80% of the spiked carfentanil remained detectable over a 12-week period, with the majority adsorbing to the soil, likely to organic matter. dtic.mil
In water samples, carfentanil was also stable for up to 11 weeks, with about 80% of the initial amount remaining. dtic.mil
Below is a table summarizing analytical methods used for carfentanil quantification.
| Technique | Sample Matrix | Sample Preparation | Key Findings/Application | Citations |
| LC-MS/MS | Soil | Modified QuEChERS Extraction | Recovery of 50-89%; Carfentanil is stable and adsorbs to soil. | dtic.mil |
| LC-MS/MS | Water | Solid-Phase Extraction (SPE), Dilution | Stable for at least 11 weeks; EPA Method 3535A is applicable for sample prep. | dtic.milepa.gov |
| UPLC-MS/MS | Wipe Samples | Solvent Extraction | EPA has a standard operating procedure for this analysis. | epa.gov |
| UHPLC-MS/MS | Plasma | Liquid-Liquid Extraction | Validated method with an LOQ of 15 pg/mL. | nih.gov |
| GC-MS | Various | Derivatization (e.g., with Troc-Cl) | Complementary technique to LC-MS for identifying specific reaction products. | plos.org |
Vi. Metabolic Research in Preclinical and in Vitro Models
Identification of Carfentanil Metabolites
In vitro studies using human liver microsomes and hepatocytes have led to the identification of several metabolites of carfentanil. nih.govnih.govresearchgate.net A total of twelve metabolites have been characterized, with the majority being phase I metabolites and one identified as a phase II glucuronide conjugate. nih.govfrontiersin.org
Norcarfentanil and Other Major Metabolites
The most prominent metabolite identified across multiple in vitro models is norcarfentanil. nih.govresearchgate.netnih.gov This major metabolite is formed through the N-dealkylation of the parent compound. nih.govnih.gov Norcarfentanil has also been detected in biological samples from forensic cases, confirming its relevance as a biomarker of carfentanil exposure. nih.govfrontiersin.orgcapes.gov.br Another significant metabolic transformation is the monohydroxylation of the piperidine (B6355638) ring. nih.govresearchgate.net Studies have identified several monohydroxylated metabolites, indicating that this is a dominant metabolic pathway alongside the formation of norcarfentanil. nih.govlgcstandards.com
| Metabolite | Metabolic Pathway | Significance |
| Norcarfentanil | N-dealkylation | Major metabolite found in vitro and in vivo. nih.govnih.govfrontiersin.orgcaymanchem.com |
| Monohydroxylated Metabolites | Hydroxylation of the piperidine ring | Dominant metabolic pathway. nih.gov |
| Dihydroxylated Metabolites | Hydroxylation | Further biotransformation product. frontiersin.org |
| Keto-carfentanil | Hydroxylation followed by oxidation | Identified biotransformation product. nih.gov |
| Carfentanil N-oxide | N-oxidation | Minor metabolite. frontiersin.orgnih.gov |
| Carfentanil Acid | Ester Hydrolysis | Minor metabolic pathway. nih.gov |
| Glucuronide Conjugate | Glucuronidation (Phase II) | Identified phase II metabolite. nih.govfrontiersin.org |
N-Oxide and Primary Amine Derivatives
In addition to the major metabolites, several minor derivatives have been identified. Two N-oxide metabolites were observed in incubations with human liver microsomes and hepatocytes. nih.gov The formation of these N-oxides occurs through the oxidation of either the piperidine nitrogen or the anilino-nitrogen. frontiersin.orgnih.gov While oxidation can lead to N-oxide derivatives, reduction reactions can result in the formation of primary amines, though this appears to be a less common pathway.
Elucidation of Metabolic Pathways
The biotransformation of carfentanil involves several key enzymatic reactions, primarily categorized as phase I metabolic pathways. These pathways are crucial for the detoxification and elimination of the compound from the body.
N-Dealkylation
N-dealkylation is a principal metabolic pathway for carfentanil, leading to the formation of its major metabolite, norcarfentanil. nih.govnih.govlgcstandards.com This reaction involves the removal of the phenethyl group from the piperidine nitrogen. nih.gov In humans, this process is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver, with studies suggesting a significant role for CYP3A4 and CYP3A5. researchgate.netpharmgkb.org This pathway is analogous to the metabolism of other fentanyl derivatives, where N-dealkylation is a common and significant biotransformation step. nih.govresearchgate.net
Hydroxylation of Piperidine Ring
Hydroxylation, particularly at the piperidine ring, represents another dominant metabolic pathway for carfentanil. nih.govresearchgate.net In vitro studies have shown the formation of multiple monohydroxylated metabolites. nih.govlgcstandards.com Hydroxylation can also occur at other positions, such as the propionylamide side chain and the phenylethyl moiety, leading to a variety of hydroxylated derivatives. frontiersin.orgnih.gov Some of these hydroxylated metabolites can undergo further oxidation to form keto-metabolites. frontiersin.org
Ester Hydrolysis Pathways
Interestingly, despite the presence of a methyl ester group in its structure, ester hydrolysis is not considered a major metabolic pathway for carfentanil. nih.govresearchgate.netacs.org While the hydrolysis product, carfentanil acid, has been identified, it is formed in minor quantities. nih.gov This is in contrast to other opioids, like remifentanil, where ester hydrolysis is the primary route of metabolism. researchgate.net The steric hindrance around the methyl ester in the carfentanil molecule may contribute to the low efficiency of this pathway. acs.org
Enzymatic Biotransformation Studies
The enzymatic biotransformation of carfentanil has been a subject of significant research, primarily utilizing in vitro models to understand its metabolic pathways in the absence of human administration studies, which are not feasible due to the compound's extreme potency. frontiersin.org These studies predominantly use human liver microsomes and hepatocytes to simulate human metabolism. frontiersin.orgresearchgate.netnih.gov
Key metabolic reactions identified include oxidative N-dealkylation, ester hydrolysis, hydroxylation, and N-oxide formation. frontiersin.org In total, twelve metabolites of carfentanil have been identified in these in vitro systems, consisting of eleven phase I metabolites and one phase II glucuronide conjugate. frontiersin.orgresearchgate.netnih.gov The most prevalent metabolites are formed through N-dealkylation, which may be followed by ester hydrolysis or hydroxylation. frontiersin.org
Notably, while ester hydrolysis is a potential metabolic pathway, it has been observed to be a minor route for carfentanil metabolism. researchgate.netnih.gov The two dominant metabolic pathways are N-dealkylation, leading to the formation of norcarfentanil, and monohydroxylation of the piperidine ring. researchgate.netnih.gov
Table 1: Major Metabolic Reactions of Carfentanil in In Vitro Models
| Metabolic Reaction | Resulting Metabolite(s) | Prevalence |
|---|---|---|
| N-Dealkylation | Norcarfentanil | Dominant |
| Monohydroxylation | Hydroxylated piperidine ring metabolites | Dominant |
| N-Oxide Formation | N-oxide metabolites | Observed |
| Glucuronidation | Glucuronide conjugate | Observed |
This table summarizes the primary enzymatic transformations carfentanil undergoes based on in vitro research findings.
The cytochrome P450 (CYP) enzyme system, particularly the CYP3A subfamily, plays a crucial role in the metabolism of many xenobiotics, including fentanyl and its analogs. frontiersin.orgresearchgate.net For carfentanil, research using selective P450 inhibition studies with pooled human liver microsomes (HLMs) and recombinant CYP isozymes has identified several key enzymes involved in its oxidative metabolism. pharmgkb.org
Studies have demonstrated that CYP3A4 is a major catalyst in the oxidation of fentanyl to norfentanyl in the human liver. nih.gov In the case of carfentanil, the formation of its major metabolites, including norcarfentanil (M1), is predominantly carried out by CYP3A5, with CYP3A4 also playing a significant role. pharmgkb.org Other isozymes, such as CYP2C8 and CYP2C9, contribute to a lesser extent to the formation of these primary metabolites. pharmgkb.org
Interestingly, the formation of a less abundant but highly active metabolite, 1-[2-(2-hydroxylphenyl)ethyl]-4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylic acid methyl ester (M13), is primarily catalyzed by CYP2C9, with a smaller contribution from CYP2C8. pharmgkb.org This indicates that while CYP3A enzymes are the main drivers of carfentanil metabolism, other CYP isozymes are responsible for the formation of specific, pharmacologically active metabolites. pharmgkb.org The involvement of multiple CYP enzymes in the metabolism of carfentanil has also been suggested by studies on its analogs, fentanyl and sufentanil. nih.gov
Table 2: Cytochrome P450 Isozymes Involved in Carfentanil Metabolism
| CYP Isozyme | Major Role in Metabolite Formation |
|---|---|
| CYP3A5 | Predominantly forms norcarfentanil (M1), M11, and M15 |
| CYP3A4 | Significantly contributes to the formation of norcarfentanil (M1), M11, and M15 |
| CYP2C9 | Predominantly forms the active metabolite M13; minor role in M1, M11, M15 formation |
This table outlines the specific roles of different CYP450 isozymes in the biotransformation of carfentanil.
In Vitro Metabolic Clearance Assessments (e.g., Hepatocyte Incubation Studies)
In vitro metabolic clearance assessments are vital for predicting the in vivo behavior of a compound. nuvisan.com For carfentanil, these studies have been conducted using human hepatocytes and human liver microsomes. researchgate.netnih.gov
In incubations with human liver microsomes, carfentanil demonstrated rapid clearance, with a calculated half-life of 7.8 minutes. researchgate.net This rapid microsomal clearance is primarily attributed to the activity of CYP enzymes. researchgate.netnih.gov Based on these findings, an in vivo intrinsic clearance was estimated to be 16.2 mL/min/kg. researchgate.net
Conversely, when carfentanil was incubated with pooled primary human hepatocytes for up to 6 hours, a much slower clearance rate was observed. researchgate.netnih.gov This discrepancy between the microsomal and hepatocyte models may provide insight into the prolonged duration of carfentanil's effects. researchgate.netnih.gov The slower clearance in hepatocytes, which contain a full complement of phase I and phase II metabolic enzymes, suggests a more complex metabolic and distribution profile than what is observed in the simpler microsomal system. researchgate.net Living cryopreserved hepatocytes are often used in these incubation models to provide an accurate representation of in vivo metabolism. researchgate.net
Table 3: Comparative In Vitro Clearance of Carfentanil
| In Vitro System | Observation | Implication |
|---|---|---|
| Human Liver Microsomes | Rapid clearance (t½ = 7.8 min) | High initial metabolic activity by CYP enzymes |
This table compares the metabolic clearance of carfentanil in two different in vitro systems, highlighting the different insights each provides.
Vii. Carfentanil Oxalate As a Research Tool and Reference Standard
Utility in Receptor Binding Assays and Pharmacological Screening
Carfentanil oxalate (B1200264) is extensively used in receptor binding assays to characterize the interactions of new chemical entities with opioid receptors. Due to its high affinity and selectivity for the µ-opioid receptor (MOR), it serves as a valuable tool for researchers. In these assays, carfentanil oxalate helps in determining the binding affinity (Ki) and the effective concentration (EC50) of novel compounds, providing insights into their potential pharmacological activity.
In pharmacological screening, this compound is employed to investigate the structure-activity relationships of new synthetic opioids. By comparing the receptor binding profiles of new analogs to that of carfentanil, researchers can identify modifications that enhance or diminish affinity and efficacy at the µ-opioid receptor. For instance, studies have shown that the carboxymethyl group in carfentanil enhances its binding affinity to the µ-opioid receptor compared to fentanyl.
Research has demonstrated that carfentanil exhibits a significantly higher binding affinity for the µ-opioid receptor compared to other well-known opioids. The following table provides a comparison of the binding affinities and relative potencies of carfentanil and related compounds.
Table 1: Comparative Opioid Receptor Binding Affinities and Potencies
| Compound | MOR Binding Affinity (Ki, nM) | Relative Potency (vs. Morphine) |
|---|---|---|
| Carfentanil | 0.024 | 10,000x |
| Fentanyl | 0.39 | 100x |
Data sourced from pharmacological studies.
Furthermore, in vitro functional assays, such as those measuring G-protein activation, utilize carfentanil as a reference agonist to evaluate the functional consequences of receptor binding. researchgate.net These studies are crucial in the early stages of drug discovery to predict the in vivo effects of new compounds.
Application as a Radioligand in Positron Emission Tomography (PET) Research
The carbon-11 (B1219553) labeled form of carfentanil, [¹¹C]carfentanil, is a widely used radioligand in Positron Emission Tomography (PET) imaging studies. europa.eunih.gov PET is a non-invasive imaging technique that allows for the visualization and quantification of molecular processes in the living brain.
Mapping Opioid Receptor Distribution in Research Subjects
[¹¹C]Carfentanil PET imaging has been instrumental in mapping the distribution of µ-opioid receptors in the brains of both human and animal research subjects. medrxiv.orgupenn.edu These studies have provided detailed maps of receptor density in various brain regions, contributing to our understanding of the neural circuits involved in pain, reward, and addiction. medrxiv.org By administering [¹¹C]carfentanil and measuring its uptake in different brain areas, researchers can create a quantitative map of µ-opioid receptor availability. medrxiv.org This technique has been applied to study changes in receptor distribution associated with various physiological and pathological conditions. medrxiv.org
Differentiation of Receptor Subtypes in Preclinical Models
While [¹¹C]carfentanil is primarily known for its high affinity for the µ-opioid receptor, research suggests it can also be used to differentiate between opioid receptor subtypes in preclinical models. researchgate.net Studies have shown that carfentanil has a significantly higher specificity for the µ-opioid receptor compared to the delta (δ) and kappa (κ) opioid receptors. dtic.mil For instance, one study found carfentanil to be 1,390 times more specific for the µ-opioid receptor than the δ-opioid receptor and 10,747 times more specific than the κ-opioid receptor. dtic.mil
In vitro autoradiography studies using [¹¹C]carfentanil on brain tissue sections have demonstrated its preferential binding to the µ1-opioid receptor subtype over the µ2 subtype. researchgate.net By using selective antagonists for different receptor subtypes in conjunction with [¹¹C]carfentanil, researchers can investigate the distinct roles of these subtypes in mediating the effects of opioids. researchgate.net This approach is valuable for developing subtype-selective drugs with improved therapeutic profiles.
Reference Standard in Analytical Chemistry and Forensic Science Research
This compound is available as a certified reference material (CRM), which is essential for ensuring the accuracy and reliability of analytical methods in both research and forensic laboratories. sigmaaldrich.comcerilliant.comcij.gob.mxdtic.mil
Method Development and Validation for Fentanyl Analogs
As a reference standard, this compound is crucial for the development and validation of analytical methods designed to detect and quantify fentanyl and its numerous analogs. cij.gob.mxdtic.mil These methods, often employing techniques like gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are vital for forensic laboratories analyzing seized drug samples and biological specimens from suspected overdose cases. The availability of a well-characterized standard allows for the determination of key method parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ).
The following table outlines typical parameters for analytical methods developed using carfentanil as a reference standard.
Table 2: Analytical Method Parameters for Carfentanil Detection
| Parameter | Typical Value/Range | Analytical Technique |
|---|---|---|
| Pseudomolecular Ion (m/z) | 395 | GC/MS |
| Limit of Detection (LOD) | ≤7.5 pg/mL | UHPLC-MS/MS |
| Limit of Quantification (LOQ) | ≤25 pg/mL | UHPLC-MS/MS |
Data compiled from various analytical method development studies.
Quality Control in Research Laboratories
In research settings, this compound as a CRM is used for quality control purposes to ensure the consistency and accuracy of experimental results. dtic.mil This includes verifying the performance of analytical instruments and ensuring the integrity of stock solutions and calibrators. epa.gov For example, quality control samples spiked with known concentrations of this compound are analyzed alongside experimental samples to monitor for any systematic errors or drift in instrument response. dtic.mil The use of CRMs is a fundamental aspect of good laboratory practice, ensuring that data generated from different laboratories or at different times are comparable and reliable.
Viii. Comparative Studies with Other Synthetic Opioids in Research Contexts
Comparative Receptor Binding Profiles (e.g., Fentanyl, Sufentanil, Thiafentanil)
The pharmacological effects of carfentanil and related synthetic opioids are primarily mediated through their interaction with opioid receptors, particularly the mu (μ)-opioid receptor. wildpharm.co.za The affinity with which these compounds bind to opioid receptors is a key determinant of their potency. Comparative binding assays have demonstrated that carfentanil exhibits an exceptionally high affinity for the μ-opioid receptor, significantly greater than that of fentanyl. wikipedia.orgoup.com
Studies using rat brain tissue have shown carfentanil to have a binding affinity (Ki) of 0.051 nM for the μ-opioid receptor. wikipedia.org In comparison, its affinity for the delta (δ)- and kappa (κ)-opioid receptors is considerably lower, at 4.7 nM and 13 nM, respectively, indicating a high degree of selectivity for the μ-receptor. wikipedia.org When measured with human proteins, carfentanil's affinity for the μ-opioid receptor is even more pronounced at 0.024 nM, with Ki values of 3.3 nM for the δ-receptor and 43 nM for the κ-receptor. wikipedia.org This translates to a 140-fold and 1,800-fold selectivity for the μ-opioid receptor over the δ- and κ-opioid receptors, respectively. wikipedia.org
Sufentanil, another potent fentanyl analogue, also displays high affinity for the μ-opioid receptor, though generally considered to be 5 to 10 times more potent than fentanyl. researchgate.net Thiafentanil (B1254756), a synthetic analogue of fentanyl used in veterinary medicine, is also a potent μ-opioid receptor agonist, with a potency slightly less than that of carfentanil. federalregister.govwildpharm.co.za In contrast, fentanyl itself has a reported binding affinity (Ki) for the μ-opioid receptor of approximately 1.03 to 1.4 nM. nih.govfrontiersin.org
Interactive Data Table: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | Mu (μ) Receptor (Human) | Delta (δ) Receptor (Human) | Kappa (κ) Receptor (Human) | Mu (μ) Receptor (Rat) | Delta (δ) Receptor (Rat) | Kappa (κ) Receptor (Rat) |
|---|---|---|---|---|---|---|
| Carfentanil | 0.024 wikipedia.org | 3.3 wikipedia.org | 43 wikipedia.org | 0.051 wikipedia.org | 4.7 wikipedia.org | 13 wikipedia.org |
| Fentanyl | ~1.2-1.4 nih.gov | - | - | 1.03 frontiersin.org | - | - |
| Sufentanil | - | - | - | - | - | - |
| Thiafentanil | - | - | - | - | - | - |
Data for Sufentanil and Thiafentanil binding affinities are not as consistently reported in a comparative format.
Comparative Structure-Activity Relationships
The 4-anilidopiperidine scaffold of fentanyl is the basis for a vast family of synthetic opioids, and minor structural modifications can lead to dramatic changes in analgesic potency. mdpi.comnih.govcongress.gov Structure-activity relationship (SAR) studies have been instrumental in understanding these effects. researchgate.netingentaconnect.com
The core of fentanyl consists of a piperidine (B6355638) ring, a phenethyl group attached at the 1-position, and an anilino group at the 4-position. mdpi.com The introduction of a carbomethoxy group at the 4-position of the piperidine ring transforms fentanyl into carfentanil, resulting in a compound with an analgesic potency estimated to be up to 10,000 times that of morphine. frontiersin.orgnih.govnih.gov This modification highlights the critical role of the 4-position substituent in determining potency. nih.gov
Further SAR studies have shown that:
Modifications at the 3-position of the piperidine ring: The addition of a methyl group can significantly increase potency, as seen in 3-methylfentanyl. who.int However, larger alkyl groups at this position tend to decrease analgesic potency, suggesting that steric factors are a crucial determinant of activity. nih.govingentaconnect.com
Replacement of the N-phenethyl group: Replacing the phenethyl group with a smaller methyl group, as in N-methylnorcarfentanil, leads to a compound that is thousands of times weaker than carfentanil, though still slightly more potent than morphine. wikipedia.org This demonstrates the importance of the N-phenethyl moiety for high-affinity binding. nih.gov
Modifications to the anilino group: Replacing the phenyl ring of the anilino group with other aromatic systems, such as a thiophene (B33073) ring in sufentanil and thiafentanil, can maintain or even enhance potent μ-opioid receptor binding. nih.govnih.gov
Interactive Data Table: Structure-Activity Relationship Highlights
| Compound | Key Structural Modification from Fentanyl | Effect on Analgesic Potency | Reference |
|---|---|---|---|
| Carfentanil | Addition of a 4-carbomethoxy group | ~20-100 times more potent than fentanyl | nih.govpnnl.gov |
| Sufentanil | Replacement of the N-phenyl group with a thienyl group and addition of a 4-methoxymethyl group | ~5-10 times more potent than fentanyl | researchgate.netnih.gov |
| Thiafentanil | Structurally related to sufentanil | Potency is slightly less than carfentanil | federalregister.govzahp.org |
| N-Methylnorcarfentanil | Replacement of the N-phenethyl group with a methyl group | Several thousand times weaker than carfentanil | wikipedia.org |
Differential Analytical Signatures and Detection Characteristics
The structural similarities among fentanyl analogues present significant challenges for their analytical detection and differentiation. nist.gov However, advanced analytical techniques, primarily mass spectrometry-based methods, can distinguish these compounds based on their unique fragmentation patterns and chromatographic retention times. pnnl.govnih.gov
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standard methods for the confirmation of synthetic opioids. pnnl.govnist.govplos.org In GC-MS analysis, carfentanil and its analogues produce characteristic mass spectra upon electron ionization, although some isomers may be difficult to differentiate based on their spectra alone. nist.gov The development of targeted GC-MS methods with optimized chromatographic conditions, such as using specific columns and temperature programs, can improve the separation and identification of these compounds. nist.gov
LC-MS/MS offers high sensitivity and specificity for the detection of carfentanil, even at the very low concentrations often found in biological samples. nih.govscielo.br This technique can differentiate carfentanil from fentanyl and other analogues by selecting specific precursor and product ion transitions (Multiple Reaction Monitoring - MRM). scielo.br For instance, while carfentanil can be detected, more potent analogues can sometimes go undetected by standard GC-MS methods, necessitating the use of more sensitive instrumentation like LC-Ion Trap-MSn. researchgate.net
Immunoassays are often used for initial screening, but their utility is limited by cross-reactivity. oup.com While some immunoassays designed for fentanyl may detect carfentanil, the degree of cross-reactivity can vary significantly between different kits and analogues. nih.govoup.com Therefore, all presumptive positive results from immunoassays require confirmation by a more specific method like GC-MS or LC-MS/MS. oup.com
The chemical derivatization of fentanyls using reagents like 2,2,2-trichloroethoxycarbonyl chloride (Troc-Cl) can produce unique products that are readily detectable by GC-MS. plos.orgd-nb.infonih.gov This approach can aid in the retrospective identification of the original opioid from the resulting fragments. plos.orgd-nb.info
Interactive Data Table: Analytical Detection Methods
| Analytical Technique | Principle of Differentiation | Advantages | Limitations |
|---|---|---|---|
| GC-MS | Retention time and mass spectral fragmentation patterns | Good for structural elucidation of many analogues | May have insufficient sensitivity for highly potent analogues like carfentanil at low concentrations; some isomers may have similar spectra nist.govresearchgate.net |
| LC-MS/MS | Retention time and specific precursor-to-product ion transitions (MRM) | High sensitivity and specificity, suitable for complex matrices | Requires more specialized instrumentation |
| Immunoassays | Antibody-antigen binding | Rapid screening | Significant cross-reactivity issues, leading to potential false positives or negatives; requires confirmatory testing oup.com |
| Derivatization with GC-MS | Formation of unique, tagged products | Can help in retrospective identification of unknown fentanyls | Involves an additional chemical reaction step plos.orgd-nb.info |
Ix. Advanced Research Avenues and Computational Studies
In Silico Modeling and Simulation
Computational approaches have become indispensable in studying high-potency compounds like carfentanil, offering a safer and faster alternative to traditional laboratory experiments for initial screening and hypothesis generation.
Density Functional Theory (DFT) Analysis
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations have been employed to simulate the vibrational spectra of carfentanil, aiding in the assignment of spectral lines observed in experimental techniques like Raman spectroscopy. nih.govresearchgate.netcapes.gov.br These theoretical spectra, when compared with normal Raman (NR) and surface-enhanced Raman spectroscopy (SERS) data, provide a more comprehensive understanding of the molecule's vibrational modes. researchgate.netcapes.gov.br This combined experimental and theoretical approach is valuable for developing sensitive and precise methods for detecting trace amounts of carfentanil. researchgate.netcapes.gov.br Studies have analyzed the SERS and NR responses of carfentanil and have been supported by DFT modeling to understand the chemical rationale behind spectral differences. researchgate.net
ADMET Prediction and MetaSite Analysis for Metabolic Pathways
In silico tools are crucial for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of carfentanil, given the ethical and safety constraints of human studies. frontiersin.org Researchers have utilized software like Simulations Plus's ADMET Predictor™ and Molecular Discovery's MetaSite™ to predict potential metabolites of carfentanil. frontiersin.orgnih.govnih.gov These predictions have been largely validated by in vitro studies using human liver microsomes and hepatocytes. frontiersin.orgnih.govnih.gov
These computational models predicted, and subsequent in vitro experiments confirmed, that the primary metabolic pathways for carfentanil are N-dealkylation and monohydroxylation of the piperidine (B6355638) ring. nih.govnih.govacs.org Surprisingly, ester hydrolysis, a common metabolic route for similar compounds, was not found to be a major pathway for carfentanil. nih.govnih.govacs.org In total, twelve metabolites were identified through this combined in silico and in vitro approach, including eleven phase I metabolites and one phase II glucuronide conjugate. frontiersin.org This information is vital for forensic analysis and for understanding the compound's long duration of action. nih.gov
Table 1: Predicted vs. Observed Metabolic Pathways of Carfentanil
| Metabolic Pathway | In Silico Prediction | In Vitro Confirmation | Major/Minor Pathway |
|---|---|---|---|
| N-dealkylation | Yes | Yes | Major |
| Monohydroxylation | Yes | Yes | Major |
| Ester Hydrolysis | Predicted | No | Minor/Negligible |
| N-oxide formation | Yes | Yes | Minor |
| Glucuronidation | Yes | Yes | Minor |
This table is based on findings from combined in silico prediction and in vitro metabolism studies. frontiersin.orgnih.govnih.gov
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking simulations are used to predict the preferred orientation of a ligand when it binds to a receptor. This method has been instrumental in understanding how carfentanil and its analogs interact with the µ-opioid receptor (µOR). nih.gov The U.S. Food and Drug Administration's Center for Drug Evaluation and Research (CDER) has developed a molecular docking model to predict the binding affinity of uncharacterized fentanyl analogs to the µOR. nih.govosti.gov
Studies have shown a strong correlation between the docking scores of various opioids and their experimentally determined binding affinities. nih.govosti.gov Fentanyl derivatives with very high affinity, such as carfentanil and lofentanil, exhibit significantly lower (i.e., better) binding scores in these models compared to less potent analogs. nih.govosti.gov These computational models reveal that fentanyl and its analogs occupy a binding pocket between the transmembrane helices TM3 and TM7 of the µOR. nih.gov The flexible structure of carfentanil allows it to adopt a binding pose within a secondary pocket that is not accessible to more rigid opioid structures. cas.org This detailed understanding of ligand-receptor interactions is crucial for designing novel antagonists and for predicting the potential potency of newly emerging synthetic opioids. nih.govnih.gov
Novel Derivatization and Analog Development for Research Probes
The development of novel carfentanil derivatives and analogs serves a critical role in research, providing tools to probe the structure and function of opioid receptors. By making minor, sensitive changes to the carfentanil structure, researchers can create compounds with altered biological activity profiles. nih.gov For instance, a small library of bis-amide analogues of carfentanil was synthesized using the Ugi multicomponent reaction. nih.gov One lead compound from this library demonstrated a mixed µ-opioid receptor agonist and delta-opioid receptor partial agonist profile. nih.gov
Furthermore, photoactivatable derivatives of carfentanil, such as arylazido probes, have been synthesized to act as irreversible probes for the µ-opioid receptor. ebi.ac.uk These probes form long-lasting complexes with the receptor upon irradiation, allowing for detailed structural and functional studies. ebi.ac.uk The synthesis of such analogs, including those with modifications like isothiocyanate groups, helps in understanding the structure-activity relationships within the fentanyl class of compounds. acs.org The development of these research probes is essential for exploring the nuances of opioid receptor pharmacology.
Immunopharmacological Approaches in Preclinical Research
Immunopharmacology represents a promising frontier in developing countermeasures against potent synthetic opioids. This approach leverages the body's immune system to neutralize the drug molecule.
Catalytic Antibodies and Ester Hydrolysis Modulation
A key strategy in immunopharmacology is the development of catalytic antibodies, or "abzymes," that can accelerate the degradation of carfentanil. scripps.edu Research has shown that hydrolyzing the methyl ester group of carfentanil to its corresponding carboxylic acid renders the molecule approximately 40,000 times less potent at the µ-opioid receptor. scripps.eduresearchgate.netnih.gov This hydrolyzed product, carfentanil acid, is incapable of inducing respiratory depression. acs.orgresearchgate.netnih.gov
Scientists have successfully developed catalytic antibodies that accelerate the hydrolysis of carfentanil's methyl ester. acs.orgscripps.eduresearchgate.net By designing a hapten that mimics the transition state of the ester hydrolysis reaction, researchers were able to generate antibodies that specifically bind to and catalyze this transformation. scripps.eduresearchgate.net In preclinical models, passive administration of the most active of these catalytic antibodies was shown to reduce carfentanil-induced respiratory depression. acs.orgscripps.eduresearchgate.net This groundbreaking work supports the further development of antibody-based therapies as a biological strategy to counteract carfentanil's effects. researchgate.netnih.gov
Vaccine Development for Research on Opioid Sequestration
The extreme potency of carfentanil has spurred research into novel therapeutic interventions, with vaccine development emerging as a promising strategy for opioid sequestration. scripps.edu The principle behind these vaccines is to stimulate the immune system to produce antibodies that can bind to carfentanil molecules in the bloodstream. the-scientist.com This "sequestering" action prevents the drug from crossing the blood-brain barrier and reaching the opioid receptors in the brain, thereby neutralizing its psychoactive and harmful effects. scripps.eduthe-scientist.com
Researchers have designed experimental vaccines that have shown success in animal models. scripps.edu These vaccines typically involve conjugating a carfentanil-based hapten (a small molecule that can elicit an immune response only when attached to a large carrier such as a protein) to an immunogenic carrier protein. acs.org This conjugate then prompts the production of polyclonal antibodies that are effective against carfentanil. acs.org
Studies have demonstrated that these vaccines can blunt the pharmacological effects of carfentanil, including respiratory depression, which is a primary cause of overdose fatalities. scripps.edu In preclinical trials with rodents, vaccinated subjects showed a diminished response to the drug. scripps.edu The development of such vaccines holds potential for various applications, including treating substance use disorder and protecting individuals at high risk of exposure, such as military personnel and first responders. scripps.eduacs.org
Furthermore, research into monovalent and bivalent vaccination strategies is underway to provide protection against both carfentanil and its less potent but more common analog, fentanyl, as well as mixtures of the two. acs.org Some carfentanil-based haptens have shown cross-reactivity with fentanyl, suggesting the feasibility of a single vaccine offering broader protection. acs.org
| Vaccine Research Finding | Organism/Model | Outcome | Reference |
| Experimental vaccine blunted deadly effects | Rodents | Diminished respiratory symptoms by sequestering the drug | scripps.edu |
| Monovalent and bivalent vaccines | Rats | Elicited polyclonal antibody responses effective against carfentanil, fentanyl, or their mixtures | acs.org |
| Monoclonal antibody candidate | Mice | Reversed effects of carfentanil and fentanyl when administered 30 minutes after opioid dose | the-scientist.com |
Environmental and Ecological Research Expansion
The increasing presence of synthetic opioids has led to a necessary expansion of research into their environmental fate and ecological impact. dhs.gov Carfentanil's production and use may lead to its release into the environment through various waste streams. nih.gov
Long-Term Downstream Effects in Aquatic and Terrestrial Systems
Studies have begun to investigate the persistence and effects of carfentanil oxalate (B1200264) in the environment. Research indicates that carfentanil is relatively stable in water and moist soils. dtic.mil One study found that the amount of carfentanil in contact with different soil types remained nearly constant over a 12-week period. dtic.mil Similarly, carfentanil in water samples was stable for up to 11 weeks. dtic.mil This stability suggests a potential for long-term environmental presence. dhs.govdtic.mil
The slow degradation of synthetic opioids in soil and water raises concerns about their potential for secondary contamination. dhs.gov If spilled, contaminated soil may need to be removed or the opioid destroyed to prevent further spread. dhs.gov Similarly, if water is used for decontamination, runoff should be managed as hazardous waste. dhs.gov
While direct studies on the long-term ecological effects on specific aquatic and terrestrial organisms are still emerging, the stability of the compound points to the possibility of bioaccumulation and subsequent impacts on wildlife. Further research is needed to fully understand the chronic downstream effects on ecosystems. It is unknown whether chronic exposure to fentanyl, a related opioid, increases the risk of carcinogenicity, reproductive toxicity, or developmental toxicity. cdc.gov
| Environmental System | Finding | Implication | Reference |
| Soil | Carfentanil amount remained nearly constant over 12 weeks. | Potential for long-term contamination and need for remediation of spills. | dtic.mil |
| Water | Carfentanil was stable for up to 11 weeks. | Runoff from decontamination needs to be treated as hazardous waste. | dtic.mil |
Contaminant Characterization in Complex Environmental Samples
The detection and characterization of carfentanil in complex environmental samples like soil, water, and wastewater present analytical challenges. dhs.gov The low concentrations at which carfentanil can be present necessitate highly sensitive detection methods. dhs.gov
Researchers are utilizing advanced analytical techniques to identify and quantify carfentanil in environmental matrices. Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is a key method used for this purpose. dtic.mil This technique allows for the separation and detection of carfentanil and its analogs with high specificity and sensitivity.
Studies have focused on developing optimized methods for the collection, extraction, and analysis of fentanyls from various samples, including water and surfaces. epa.gov For instance, research has been conducted on the fate of carfentanil oxalate in different types of water, such as groundwater and saltwater simulations, using spiking, extraction, and LC-MS/MS techniques. dhs.gov
The characterization of contaminants in complex samples is crucial for several reasons. It helps in assessing the extent of contamination, understanding the environmental fate of the compound, and informing remediation and waste management strategies. epa.gov The development of robust analytical methods is also vital for forensic investigations and for ensuring the safety of first responders and the public in case of an environmental release. epa.gov
| Analytical Technique | Application | Finding | Reference |
| UHPLC-MS/MS | Analysis of carfentanil in soil and water samples. | Enabled tracking of carfentanil stability over time. | dtic.mil |
| Paper Spray Mass Spectrometry | Quantitation of carfentanil in street drug samples. | Detected carfentanil concentrations and potential structural analogs. | nih.gov |
| LC-MS/MS | Analysis of fentanyl analogs in whole blood. | Developed an optimized method for extraction and measurement. |
Q & A
Basic Research Questions
Q. What analytical methods are most effective for detecting and quantifying carfentanil oxalate in biological matrices?
- Methodology : Use gas chromatography-mass spectrometry (GC/MS) with deconvolution algorithms (e.g., Wiley Designer Drug Library) for identification, coupled with ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) for quantification. Key parameters include pseudomolecular ion detection at m/z 395 for carfentanil and validation of limits of detection (LOD ≤7.5 pg/mL) and quantification (LOQ ≤15 pg/mL) .
- Experimental Design : Optimize sample preparation (e.g., protein precipitation, solid-phase extraction) to minimize matrix interference. Validate recovery rates (81–91%) and precision (% CV ≤15%) across QC concentrations .
Q. What are the primary pharmacokinetic parameters of this compound in preclinical models?
- Key Parameters :
- Cmax (peak plasma concentration), AUC (area-under-the-curve), and t1/2 (elimination half-life) derived from dose-response studies (e.g., 1–10 μg/kg in rodents).
- Nonlinear accumulation observed at higher doses (e.g., 10 μg/kg), with AUC values exceeding linear predictions by 30–50% due to reduced renal clearance .
- Data Analysis : Use two-way ANOVA with Tukey’s post hoc tests to compare dose- and time-dependent effects. GraphPad Prism or similar software is recommended for pharmacokinetic modeling .
Q. How does this compound compare to other ultra-potent opioids in terms of induction time and safety profiles?
- Comparative Metrics :
- Induction Time : Carfentanil induces immobilization in ≤5 minutes, slower than thiafentanil oxalate (≤2.5 minutes) due to differences in blood-brain barrier permeability .
- Safety : Carfentanil’s longer half-life (~50% longer than thiafentanil) increases renarcotization risk, necessitating prolonged monitoring in animal studies .
Advanced Research Questions
Q. How can researchers address nonlinear pharmacokinetics of this compound in dose-escalation studies?
- Methodology :
Dose Design : Use escalating doses (1, 3, 10 μg/kg) to observe saturation of metabolic pathways.
Statistical Tools : Apply two-way ANOVA with Sidak’s tests to compare predicted vs. observed AUC values.
Mechanistic Insight : Measure plasma creatinine levels to assess renal dysfunction’s role in reduced clearance .
- Challenges : Account for interspecies variability in cytochrome P450 metabolism (e.g., human vs. rodent liver microsomes) .
Q. What experimental frameworks are suitable for studying carfentanil’s pharmacodynamic interactions with naloxone?
- In Vitro Models : Use human liver cells (e.g., HepG2) to identify carfentanil metabolites (e.g., norcarfentanil) and assess naloxone’s competitive binding efficacy via LC-MS/MS .
- In Silico Simulations : Develop pharmacokinetic/pharmacodynamic (PK/PD) models to predict naloxone dosing regimens. For example, model carfentanil’s µ-opioid receptor binding affinity (Ki < 0.1 nM) against naloxone’s antagonism .
Q. How can researchers resolve contradictions in carfentanil’s toxicity data across different animal models?
- Contradiction : Rodent studies report lower carfentanil lethality (LD50 ~3 μg/kg) compared to primates (LD50 ~0.5 μg/kg).
- Resolution :
- Species-Specific Design : Conduct cross-species comparative studies with standardized dosing (μg/kg vs. body surface area scaling).
- Endpoint Harmonization : Use consistent metrics (e.g., respiratory depression thresholds, plasma creatinine levels) .
Q. What methodologies validate carfentanil decontamination protocols in laboratory settings?
- Protocol Validation :
Surface Sampling : Use LC-MS/MS to quantify residual carfentanil after decontamination (e.g., ethanol-based solvents).
Quality Control : Validate recovery rates using spiked samples (e.g., 0.2–5 ng/cm²) and ensure R² ≥0.99 for calibration curves .
Data Management and Reproducibility
Q. How should raw data from carfentanil studies be archived to ensure reproducibility?
- Best Practices :
- Supplementary Materials : Deposit raw chromatograms, mass spectra, and pharmacokinetic datasets in repositories like Figshare or Zenodo.
- Metadata Documentation : Include instrument parameters (e.g., UHPLC gradient, MS ionization modes) and statistical code (e.g., R scripts for ANOVA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
